![molecular formula C19H11F2N3OS B2410090 2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-55-0](/img/structure/B2410090.png)

2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

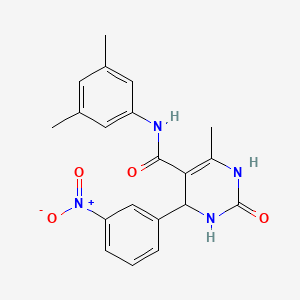

2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide, commonly known as DTBP, is a small molecule that has been extensively studied for its potential applications in scientific research. DTBP belongs to a class of compounds known as kinase inhibitors, which are molecules that selectively target and inhibit specific enzymes involved in cellular signaling pathways.

Aplicaciones Científicas De Investigación

Synthetic Processes and Methodologies

Metal-Free Oxidative C–H Functionalization : A study presented a metal-free approach for the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which shares a structural motif with the compound of interest. This synthesis utilized phenyliodine(III) bis(trifluoroacetate) for oxidative C–S bond formation, featuring a broad substrate scope, short reaction times, and straightforward purification procedures (Mariappan et al., 2016).

Green Synthesis of Thiazolepyridine Derivatives : Another research focused on the green synthesis of thiazolepyridine conjugated benzamides, highlighting the compound's scaffold as significant for various biologically active entities. The synthesis was performed via a one-pot, three-component reaction, resulting in products with moderate antibacterial activity, showcasing a sustainable and economical approach (Karuna et al., 2021).

Biological Activities and Applications

Antibacterial Agents : The synthesis of novel thiazolepyridine-derived heterocyclic hybrids showed moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains. This study indicates the potential of structurally similar compounds for antibacterial applications (Karuna et al., 2021).

VEGFR-2 Kinase Inhibition : Research into substituted benzamides, closely related to the compound , identified them as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These findings underscore the compound's relevance in cancer research, particularly in inhibiting tumor angiogenesis (Borzilleri et al., 2006).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the development of pharmaceutical drugs.

Mode of Action

The compound interacts with its target, PI3K, through a key hydrogen bond interaction . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα .

Result of Action

The compound’s action results in the inhibition of PI3K, which can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells. This makes it a potential candidate for anti-cancer drugs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the solvent polarity can affect the compound’s absorption due to the intramolecular charge transfer (ICT) process . Additionally, the compound’s inhibitory activity can be affected by the presence of other molecules in the environment.

Propiedades

IUPAC Name |

2,4-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11F2N3OS/c20-12-5-8-14(15(21)10-12)17(25)23-13-6-3-11(4-7-13)18-24-16-2-1-9-22-19(16)26-18/h1-10H,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESUXWKHUHMQNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11F2N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2410007.png)

![1-[4-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2410013.png)

![3-(2-oxo-3H-benzimidazol-1-yl)propyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2410017.png)

![propyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2410019.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-nitrobenzamide](/img/structure/B2410021.png)

![Dispiro[2.0.2^{4}.1^{3}]heptan-7-amine hydrochloride](/img/structure/B2410022.png)

![2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2410028.png)